molecular formula C21H27NO2 B11951403 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 1620-82-2

2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B11951403
CAS No.: 1620-82-2
M. Wt: 325.4 g/mol
InChI Key: SIOFYSQLCFRELK-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups, a hydroxyanilino group, and a cyclohexa-2,5-dien-1-one core

Preparation Methods

The synthesis of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with 4-hydroxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. The crude product is then purified through recrystallization to obtain the desired compound .

Chemical Reactions Analysis

2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties allow it to neutralize reactive oxygen species, protecting cells from oxidative damage .

Comparison with Similar Compounds

2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:

Properties

CAS No.

1620-82-2

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-hydroxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C21H27NO2/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-22-15-7-9-16(23)10-8-15/h7-13,23-24H,1-6H3

InChI Key

SIOFYSQLCFRELK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=CC=C(C=C2)O

Origin of Product

United States

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